(2-(Pyridin-2-yloxy)phenyl)boronic acid
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Overview
Description
(2-(Pyridin-2-yloxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-2-yloxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.
Preparation Methods
The synthesis of (2-(Pyridin-2-yloxy)phenyl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This approach utilizes palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Chemical Reactions Analysis
(2-(Pyridin-2-yloxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used but often include biaryl compounds and phenols.
Scientific Research Applications
(2-(Pyridin-2-yloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Pyridin-2-yloxy)phenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical reactions. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
(2-(Pyridin-2-yloxy)phenyl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-pyridinylboronic acid:
Phenylboronic Acid: This compound is similar in structure but lacks the pyridin-2-yloxy group.
4-Pyridinylboronic Acid: This compound has a pyridinyl group attached directly to the boronic acid.
The presence of the pyridin-2-yloxy group in this compound provides additional reactivity and specificity, making it unique among boronic acids.
Properties
IUPAC Name |
(2-pyridin-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFOOVWFPHOODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC=CC=N2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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